

# A Comparative Analysis of LEO 39652 and Apremilast: Potency, Selectivity, and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two phosphodiesterase 4 (PDE4) inhibitors: **LEO 39652**, a novel topical agent, and apremilast, an established oral therapy. This document outlines their respective mechanisms of action, comparative potency against PDE4 subtypes, and effects on inflammatory cytokine production, supported by experimental data and detailed methodologies.

### Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. This mechanism has been successfully targeted for the treatment of various inflammatory diseases.

Apremilast, an oral pan-PDE4 inhibitor, is approved for the treatment of psoriasis and psoriatic arthritis. It exerts its therapeutic effects by systemically modulating the immune response.

**LEO 39652** is a novel "dual-soft" PDE4 inhibitor designed for topical application in inflammatory skin conditions like atopic dermatitis. The "dual-soft" design aims to deliver therapeutic activity



in the skin while minimizing systemic exposure and associated side effects through rapid metabolic inactivation in the bloodstream.

## **Quantitative Comparison of Inhibitory Activity**

The following tables summarize the in vitro potency of **LEO 39652** and apremilast against PDE4 subtypes and their ability to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF- $\alpha$ ).

Table 1: Comparative PDE4 Subtype Inhibition (IC50, nM)

| Compound   | PDE4A  | PDE4B  | PDE4C  | PDE4D  | Reference(s |
|------------|--------|--------|--------|--------|-------------|
| LEO 39652  | 1.2    | 1.2    | 3.0    | 3.8    | [1]         |
| Apremilast | 10-100 | 10-100 | 10-100 | 10-100 | [2]         |

Table 2: Comparative Inhibition of TNF-α Release (IC50, nM)

| Compound   | Cell Type   | Stimulant | IC50 (nM) | Reference(s) |
|------------|-------------|-----------|-----------|--------------|
| LEO 39652  | Human PBMCs | LPS       | 6.0       | [1]          |
| Apremilast | Human PBMCs | LPS       | ~110      | [1][3]       |
| Apremilast | RAW 264.7   | LPS       | 104       | [3]          |

# **Mechanism of Action: Signaling Pathway**

Both **LEO 39652** and apremilast share a common mechanism of action by inhibiting PDE4. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the modulation of gene transcription, leading to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IFN-γ) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10).











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of LEO 39652 and Apremilast: Potency, Selectivity, and Cellular Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#comparative-analysis-of-leo-39652-and-apremilast]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com